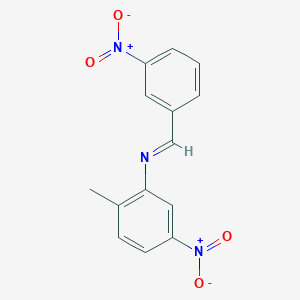![molecular formula C20H21BrClN3O3 B11554396 (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide](/img/structure/B11554396.png)
(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE typically involves multiple steps:
Formation of the Phenoxy Acetamide Intermediate: The initial step involves the reaction of 4-bromo-3-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-3-methylphenoxy)acetamide.
Imination Reaction: The intermediate is then reacted with an appropriate amine, such as 3-chloro-2-methylaniline, under imination conditions to form the imino derivative.
Butanamide Formation: The final step involves the reaction of the imino derivative with butanoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of derivatives with new functional groups replacing bromine or chlorine.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used in the development of probes for studying biological processes.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)PROPIONAMIDE: Similar structure but with a propionamide group instead of butanamide.
(3E)-3-{[2-(4-CHLORO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE: Similar structure but with chlorine instead of bromine.
Uniqueness
The unique combination of bromine, chlorine, and methyl groups in (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H21BrClN3O3 |
|---|---|
Poids moléculaire |
466.8 g/mol |
Nom IUPAC |
(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-(3-chloro-2-methylphenyl)butanamide |
InChI |
InChI=1S/C20H21BrClN3O3/c1-12-9-15(7-8-16(12)21)28-11-20(27)25-24-13(2)10-19(26)23-18-6-4-5-17(22)14(18)3/h4-9H,10-11H2,1-3H3,(H,23,26)(H,25,27)/b24-13+ |
Clé InChI |
XYVSAPURJSCNGY-ZMOGYAJESA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C(=CC=C2)Cl)C)Br |
SMILES canonique |
CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C(=CC=C2)Cl)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11554313.png)
![Methyl 4-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)benzoate](/img/structure/B11554318.png)
![(3E)-N-tert-butyl-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11554327.png)
![N-[2-(2-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B11554330.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11554334.png)

![4-bromo-2-[(E)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11554342.png)
![4-bromo-2-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11554348.png)
![O-{4-[(4-bromophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11554351.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11554358.png)
![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11554362.png)
![N,N-dimethyl-4-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]aniline](/img/structure/B11554365.png)
![4-Chloro-N-({N'-[(1E)-1-(3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11554368.png)
acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11554377.png)
